REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:15])[C:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[N:6][CH:7]=1.N#N.C(P(C(C)(C)C)C(C)(C)C)(C)(C)C.C1(C)C=CC=CC=1.[CH3:38][N:39](C=O)C>[C-]#N.[Zn+2].[C-]#N.[Zn]>[C:38]([C:2]1[CH:3]=[C:4]([CH3:15])[C:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])=[N:6][CH:7]=1)#[N:39] |f:5.6.7|
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Name
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|
Quantity
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7.47 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C(=NC1)C(=O)OC(C)(C)C)C
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Name
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zinc cyanide
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Quantity
|
2.26 g
|
Type
|
catalyst
|
Smiles
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[C-]#N.[Zn+2].[C-]#N
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Name
|
|
Quantity
|
0.179 g
|
Type
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catalyst
|
Smiles
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[Zn]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
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Name
|
|
Quantity
|
2.196 mL
|
Type
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reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)P(C(C)(C)C)C(C)(C)C
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
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was added under N2 gas
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Type
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TEMPERATURE
|
Details
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was heated to 80° C. for another 5.5 h
|
Duration
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5.5 h
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Type
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TEMPERATURE
|
Details
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The mixture was then cooled to RT
|
Type
|
FILTRATION
|
Details
|
the grey suspension was filtered out
|
Type
|
ADDITION
|
Details
|
Then 175 ml of MTBE and 40 ml of water were added
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Type
|
WASH
|
Details
|
The aqueous layer was washed with 75 ml of MTBE
|
Type
|
WASH
|
Details
|
The organic layer was then washed with 100 ml of water and brine
|
Type
|
CUSTOM
|
Details
|
It was dried on MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
The crude material was concentrated
|
Type
|
CUSTOM
|
Details
|
to yield a yellow oil which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography through a Redi-Sep pre-packed silica gel column (330 g)
|
Type
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WASH
|
Details
|
eluting with a gradient of 20% to 30% to 40% (40% EtOAc in heptane) in heptane
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C(C(=NC1)C(=O)OC(C)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 17.04 mmol | |
AMOUNT: MASS | 3.72 g | |
YIELD: PERCENTYIELD | 62.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |